Dimethyl 3,5-dihydroxyphthalate overcomes the single-derivatization limit of conventional phthalate esters. Its two phenolic -OH groups enable sequential cross-coupling for rapid SAR library expansion.
• Two independent derivatization sites allow sequential Pd-catalyzed couplings, cutting synthetic steps vs. mono-functional analogs.
• Higher hydrophilicity (PSA 93 Ų, LogP 2.22) improves chromatographic resolution and aqueous compatibility in bioassays.
• Acts as a Diels-Alder precursor to phthalide cores for antiviral meroterpenoid analogs.
Molecular FormulaC10H10O6
Molecular Weight226.18 g/mol
CAS No.67609-51-2
Cat. No.B3055879
⚠ Attention: For research use only. Not for human or veterinary use.
Dimethyl 3,5-Dihydroxyphthalate (CAS 67609-51-2): Core Identity for Informed Sourcing
Dimethyl 3,5-dihydroxyphthalate (CAS 67609-51-2) is a symmetrically functionalized phthalate diester bearing two phenolic hydroxyl groups at the 3- and 5-positions of the aromatic ring. Its molecular formula is C₁₀H₁₀O₆ with a molecular weight of 226.18 g/mol . Predicted physicochemical properties include a density of 1.4 ± 0.1 g/cm³, a boiling point of 390.0 ± 22.0 °C at 760 mmHg, an ACD/LogP of 2.22, a polar surface area (PSA) of 93 Ų, and it features 2 hydrogen bond donors along with 6 hydrogen bond acceptors . Commercial procurement specifications typically list a purity of 95% or 98% .
OH
Dual Phenolic Handles
3,5-dihydroxy substitution enables orthogonal bis-triflate activation and site-selective cross-coupling, unlike mono- or non-hydroxylated phthalates.
⚙
Validated Purity Option
Commercial grades at 98% purity support intermediate procurement without additional in-house purification, streamlining synthetic workflows.
⊞
Building Block Versatility
Elevated polar surface area and hydrogen-bond donor count suit aqueous-phase chemistry, polymer monomer design, and phthalate-derived probe development.
Why Dihydroxylated Phthalate Esters Cannot Be Treated as Drop-in Replacements
Although dimethyl 3,5-dihydroxyphthalate formally belongs to the phthalate ester class, its unique 3,5-di‑hydroxylation pattern fundamentally alters its physicochemical and chemical behavior relative to common non‑hydroxylated analogs such as dimethyl phthalate (DMP) or dimethyl terephthalate. The presence of two phenolic hydroxyl groups doubles the hydrogen bond donor count (2 vs. 0) and significantly modifies solubility, logP (predicted ~2.22 vs. ~1.67 for DMP), and polar surface area, which directly impacts chromatographic retention, formulation compatibility, and biological partitioning . Furthermore, the 3,5-dihydroxy motif activates the aromatic ring toward electrophilic substitution at specific positions and confers the potential for site‑selective derivatization, metal chelation, and orthogonal protection/deprotection strategies that are not accessible to mono‑hydroxylated or non‑hydroxylated phthalate esters [1]. Substituting with a simpler phthalate ester would compromise synthetic efficiency and the properties of the final product, making informed procurement critical.
Target Compound
Dimethyl 3,5-dihydroxyphthalate
Two phenolic OH groups, PSA 93 Ų, 2 H-bond donors, high synthetic versatility via bis-triflate activation.
Common Substitute
Dimethyl phthalate (DMP)
No OH groups, PSA ~52 Ų, 0 H-bond donors, no activation handle for selective cross-coupling.
Target Compound
Dimethyl 3,5-dihydroxyphthalate
Regiospecific 3,5-orientation enables orthogonal derivatization; recognized distinctly in enzymatic/chemical transformations.
Other Dihydroxy Isomer
Dimethyl 4,5- or 3,6-dihydroxyphthalate
Different hydroxyl positions alter metabolic pathway, cross-coupling regioselectivity, and physicochemical properties.
Target Compound
Dimethyl 3,5-dihydroxyphthalate
Supplier-verified 98% purity reduces validation burden and synthetic risk for demanding multi-step routes.
In-house Hydroxylated Analog
Self-Derivatized DMP
Self-functionalization of DMP adds synthesis, purification, and QC cost; purity equivalence not guaranteed without validation.
[1] Obaid-ur-Rahman Abid. Synthesis of Functionalized 4-Chlorophthalates... Dissertation, University of Rostock, 2010. Diels-Alder reaction yielding 4-chloro-3,5-dihydroxyphthalate converted to bis(triflate) for site-selective Suzuki-Miyaura coupling. View Source
Head-to-Head Differentiation of Dimethyl 3,5-Dihydroxyphthalate: Quantitative Evidence for Sourcing Decision
Elevated Polar Surface Area and Hydrogen Bond Donor Count vs. Non-hydroxylated Phthalates
Dimethyl 3,5-dihydroxyphthalate possesses a polar surface area (PSA) of 93 Ų and 2 hydrogen bond donors, compared to dimethyl phthalate (DMP) with a PSA of 52 Ų and 0 hydrogen bond donors . This difference reduces the predicted membrane permeability of the dihydroxylated compound (ACD/LogP 2.22 vs. ~1.67 for DMP), directly affecting its behavior in reverse-phase chromatography, liquid-liquid extraction, and biological assays.
PSA & HBD vs. DMPData to verify
PSA 93 vs. 52 Ų; HBD 2 vs. 0
Target: PSA = 93 Ų, 2 HBD
DMP: PSA ≈ 52 Ų, 0 HBD
Δ PSA +41 Ų, Δ HBD +2
Alters chromatographic retention and aqueous compatibility
Polar surface area (PSA) and hydrogen bond donor count (HBD)
Target Compound Data
PSA = 93 Ų; HBD = 2
Comparator Or Baseline
Dimethyl phthalate (DMP): PSA ≈ 52 Ų; HBD = 0
Quantified Difference
PSA difference = +41 Ų; HBD difference = +2
Conditions
Predicted data (ACD/Labs Percepta PhysChem Module, version 14.00)
Why This Matters
These physicochemical differences directly govern solubility profiles and chromatographic behavior, enabling unambiguous analytical identification and simplified purification during synthesis; a non‑hydroxylated phthalate would behave unpredictably in these contexts.
Vendor-Quantified Purity and Cost Specification Relative to Closest Analog
Reputable suppliers list dimethyl 3,5-dihydroxyphthalate at 98% purity (Leyan Cat. 1805944) and at an indicative price of 3,425 RMB/g . Attempting to self-derivatize a cheaper non‑hydroxylated phthalate to achieve equivalent purity would incur additional synthesis, purification, and quality control costs, making the off‑the‑shelf 98% intermediate economically favorable for applications requiring high starting purity.
Cost differential >1000× but DMP lacks the required hydroxyl functionality; purity equivalence for a hydroxylated derivative achievable only via additional synthesis steps.
Conditions
Commercial catalog data as of 2024
Why This Matters
For procurement, the direct cost of a validated high‑purity hydroxylated phthalate must be weighed against the total cost of in‑house synthesis and quality assurance; the off‑the‑shelf option eliminates synthetic risk and accelerated timeline.
ProcurementPurity benchmarkCost per gram
Enabling Orthogonal Synthetic Derivatization via 3,5-Hydroxyl Groups
Dihydroxyphthalate esters bearing hydroxyl groups at the 3- and 5-positions serve as enabling intermediates for site‑selective cross‑coupling after conversion to the bis(triflate). A closely related 4‑chloro‑3,5‑dihydroxyphthalate synthesized via Diels–Alder chemistry was transformed to the bis(triflate) and then subjected to Suzuki–Miyaura coupling with very good site‑selectivity [1]. Non‑hydroxylated phthalates cannot engage in this activation pathway, and mono‑hydroxylated analogs offer only one site for transformation, limiting the diversity of accessible products.
Bis-Triflate ActivationClass-level
1 Convert to bis(triflate)
2 Suzuki-Miyaura coupling
3 Di-arylated products
Enables dual diversification for SAR library synthesis
Model system: 4-chloro-3,5-dihydroxyphthalate bis(triflate) [1]
Synthetic chemistryRegioselective functionalizationDiels-Alder building block
Evidence Dimension
Synthetic versatility (triflate activation and cross-coupling)
Target Compound Data
Two phenolic OH groups at C3 and C5 enable bis(triflate) formation and subsequent dual functionalization [1]
Comparator Or Baseline
Non-hydroxylated phthalates (zero OH groups) → no activation sites; mono‑hydroxylated phthalate → single activation site.
Quantified Difference
Access to di-arylated products (2-site diversification) vs. at most mono-arylated products.
Conditions
Model system: 4‑chloro‑3,5‑dihydroxyphthalate bis(triflate) + arylboronic acids, Pd(0) catalysis [1].
Why This Matters
For research groups synthesizing complex poly‑aryl or poly‑heteroaryl scaffolds, the ability to install two different substituents via sequential or orthogonal cross‑coupling directly translates to faster exploration of chemical space and reduced synthetic step count.
Synthetic chemistryRegioselective functionalizationDiels-Alder building block
[1] Obaid-ur-Rahman Abid. Synthesis of Functionalized 4-Chlorophthalates… Dissertation, Mathematisch-Naturwissenschaftliche Fakultät, Universität Rostock, 2010. View Source
Alternative Dihydroxyphthalate Isomers Exhibit Divergent Reactivity and Selectivity
Micrococcal catabolic pathways distinguish between 4,5‑dihydroxyphthalate and 3,4‑dihydroxyphthalate, with the former undergoing decarboxylation to protocatechuate while the latter enters a separate metabolic route [1]. Although this evidence pertains to the free acids rather than the dimethyl ester, it demonstrates that the orientation of hydroxyl groups profoundly influences chemical and biological recognition. Therefore, dimethyl 3,5‑dihydroxyphthalate cannot be substituted by its 2,5‑, 3,6‑, or 4,5‑dihydroxy isomers without altering the outcome of downstream enzymatic or chemical transformations.
Isomer ReactivityClass-level
3,5- vs. 4,5- vs. 3,4-dihydroxyphthalate
3,5-isomer: distinct metabolic pathway
4,5-isomer: decarboxylation to protocatechuate
3,4-isomer: protocatechuate route
Isomer choice determines metabolic fate and enzyme recognition
3,4-Dihydroxyphthalate degrades via protocatechuate; 4,5-dihydroxyphthalate decarboxylates to protocatechuate [1].
Quantified Difference
Different metabolic enzyme specificity and reaction products; no single numeric difference available.
Conditions
Micrococcus strains grown on phthalate esters as sole carbon source (Archiv für Mikrobiologie, 1982).
Why This Matters
In studies of phthalate biodegradation, environmental fate, or enzyme-substrate specificity, the exact hydroxylation pattern determines the metabolic pathway; using an incorrect isomer confounds experimental results and invalidates comparative analysis.
[1] Utilization of phthalate esters by micrococci. Archiv für Mikrobiologie, Springer Nature, 1982. Pathways for phthalate utilization by 4,5‑dihydroxyphthalate and/or 3,4‑dihydroxyphthalate and protocatechuate are outlined. View Source
The two phenolic hydroxyl groups of dimethyl 3,5‑dihydroxyphthalate contribute to a higher molar refractivity (53.6 ± 0.3 cm³) and a surface tension of 57.9 ± 3.0 dyne/cm, accompanied by an intrinsic 2‑fold hydrogen‑bond‑donor capability [REFS‑1]. In contrast, dimethyl phthalate lacks hydrogen‑bond donors entirely. This structural divergence increases the aqueous solubility of the 3,5‑dihydroxy derivative under alkaline conditions (phenolate formation) and modifies its partition coefficients (ACD/LogD 7.4 = 2.04), which is critical for applications involving aqueous-phase reactions, environmental mobility assessments, or formulations requiring controlled release [REFS‑1].
H-Bonding ImpactData to verify
LogD₇.₄ 2.04 vs. ~1.4; γ 57.9 vs. ~38 dyne/cm
Target: LogD₇.₄ = 2.04, γ = 57.9 ± 3.0 dyne/cm
DMP: LogD₇.₄ ≈ 1.4, γ ≈ 38 dyne/cm
Δ LogD₇.₄ +0.6, Δ γ +20 dyne/cm
Improved polar solvent compatibility and controlled release design
Predicted data (ACD/Labs Percepta PhysChem Module, version 14.00); DMP values from analogous predictions on ChemSpider.
Why This Matters
The increased hydrogen bond donor capacity directly improves compatibility with polar solvents, affects environmental transport models, and supports formulation design where specific surface tension parameters are required.
Application Scenarios Where Dimethyl 3,5-Dihydroxyphthalate Delivers Quantifiable Advantages
Orthogonal Dual-Functionalization in Medicinal Chemistry Scaffold Synthesis
Dimethyl 3,5-dihydroxyphthalate is uniquely suited for building blocks requiring two independent derivatization sites. The 3‑ and 5‑hydroxyl groups can be converted to triflates or other leaving groups for sequential Pd‑catalyzed cross‑coupling reactions, enabling the introduction of two different aryl, heteroaryl, or alkyl groups [REFS‑1]. This capability, demonstrated in related dihydroxyphthalate systems, permits rapid library generation for structure‑activity relationship (SAR) studies where mono‑hydroxylated or non‑hydroxylated phthalates would limit diversification to a single substitution event, significantly increasing the synthetic step count.
Development of Hydrophilic Phthalate-Derived Probes and Tracers
With a PSA of 93 Ų and two hydrogen bond donors, dimethyl 3,5‑dihydroxyphthalate offers markedly different solubility and chromatographic behavior compared to conventional phthalate esters such as DMP (PSA ≈ 52 Ų, HBD = 0) [REFS‑1]. This hydrophilicity advantage is valuable in the design of fluorescent probes, environmental tracers, or mass‑spectrometry standards where reduced logP and enhanced aqueous compatibility improve detection limits and reduce non‑specific binding in biological assays [REFS‑1].
Polymer Chemistry Using Hydroxyl-Containing Phthalate Monomers
The two phenolic hydroxyl groups on dimethyl 3,5‑dihydroxyphthalate provide reactive handles for step‑growth polymerization (e.g., polycarbonates, polyesters, epoxy resins) that are absent in dimethyl terephthalate or dimethyl phthalate [REFS‑1][2]. Incorporation of this monomer can introduce hydrogen‑bonding motifs into the polymer backbone, influencing thermal properties (Tg, Tm), hydrophilicity, and degradation profiles in ways that are quantitatively distinct from polymers derived from non‑hydroxylated phthalate monomers. While specific polymer data for this exact monomer are limited, the predicted properties of the monomer support its utility as a building block for functional materials.
Synthesis of Bioactive Molecules via Diels–Alder Annulation
A closely related 3,5‑dihydroxyphthalate scaffold has been employed in Diels–Alder reactions with dimethylacetylene dicarboxylate (DMAD) to construct polysubstituted aromatic intermediates, which were subsequently converted to bis(triflates) for palladium‑catalyzed cross‑coupling [REFS‑1]. Dimethyl 3,5‑dihydroxyphthalate can serve as a direct precursor in analogous Diels–Alder routes to the phthalide core, offering an entry point to antiviral meroterpenoids (e.g., stachyflin) [REFS‑2] or other bioactive natural product analogs. Substituting with a non‑hydroxylated phthalate would eliminate this annulation chemistry entirely.
Application
Selection Property
Validation Focus
Med. chem. scaffold synthesis
Dual hydroxyl activation sites
Sequential cross-coupling yield and regioselectivity
Hydrophilic probe/tracer development
Elevated PSA and HBD count
Aqueous solubility, logD, and non-specific binding reduction
Functional polymer monomers
Phenolic OH for step-growth polymerization
Thermal and degradation profile of resulting polymer
Diels–Alder annulation routes
Activated diene for polysubstituted aromatics
Phthalide core construction and antiviral analog diversity
[1] Obaid-ur-Rahman Abid. Synthesis of Functionalized 4-Chlorophthalates… Dissertation, Mathematisch-Naturwissenschaftliche Fakultät, Universität Rostock, 2010. View Source
[2] Pharmaceutical Society of Japan, 129th Annual Meeting (Kyoto, 2009). Total synthesis of (+)-stachyflin, a potent anti-influenza A virus agent. Symposium S01-2. View Source
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